molecular formula C8H12O4 B2760276 Methyl 2-(3-oxooxan-4-yl)acetate CAS No. 2091494-63-0

Methyl 2-(3-oxooxan-4-yl)acetate

Cat. No.: B2760276
CAS No.: 2091494-63-0
M. Wt: 172.18
InChI Key: DMBDDMTVBXPRDF-UHFFFAOYSA-N
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Description

Methyl 2-(3-oxooxan-4-yl)acetate is an organic compound with the molecular formula C8H12O4 It is a derivative of oxane, a six-membered oxygen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-oxooxan-4-yl)acetate can be synthesized through several methods. One common approach involves the reaction of oxane derivatives with methyl acetate under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is carried out at a specific temperature and pressure to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques to maintain a steady production rate. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-oxooxan-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of ester or amide derivatives .

Scientific Research Applications

Methyl 2-(3-oxooxan-4-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-oxooxan-4-yl)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with cellular receptors and enzymes, influencing biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-oxooxan-4-yl)acetate is unique due to its specific oxane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and pharmaceuticals .

Properties

IUPAC Name

methyl 2-(3-oxooxan-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-11-8(10)4-6-2-3-12-5-7(6)9/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBDDMTVBXPRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCOCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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